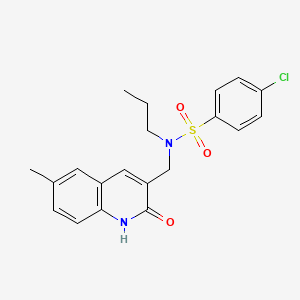
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in various cellular processes, including glycogen metabolism, gene expression, cell cycle regulation, and apoptosis. CHIR-99021 has been widely used in scientific research to study the role of GSK-3 in various biological processes.
Mechanism of Action
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide is a potent and selective inhibitor of GSK-3. It binds to the ATP-binding site of GSK-3 and prevents its phosphorylation and activation. This leads to the accumulation of beta-catenin, a downstream target of GSK-3, and the activation of Wnt signaling. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide also inhibits the phosphorylation of tau protein, a key player in neurodegenerative diseases.
Biochemical and physiological effects:
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It promotes the differentiation of embryonic stem cells into various cell types, including neural progenitor cells, cardiomyocytes, and pancreatic beta cells. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide also promotes the survival and proliferation of neural stem cells and enhances the regeneration of axons in injured spinal cord neurons. In addition, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has been shown to have anti-inflammatory and neuroprotective effects in various animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide is its high selectivity and potency for GSK-3. This allows researchers to study the specific role of GSK-3 in various biological processes without affecting other signaling pathways. Another advantage is its ability to promote the differentiation of embryonic stem cells into various cell types. However, one of the limitations of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide is its relatively short half-life, which requires frequent dosing in cell culture and animal experiments.
Future Directions
There are several future directions for research on 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide. One direction is to study its role in the regulation of circadian rhythms, as GSK-3 has been implicated in the regulation of the circadian clock. Another direction is to investigate its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to optimize the dosing and delivery of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide for clinical applications.
Synthesis Methods
The synthesis of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide involves several steps, starting from the reaction of 2-hydroxy-6-methylquinoline with propylamine to form the corresponding amine. The amine is then reacted with 4-chlorobenzenesulfonyl chloride to obtain the sulfonamide. The final step involves the reaction of the sulfonamide with formaldehyde and sodium cyanoborohydride to form 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide.
Scientific Research Applications
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has been extensively used in scientific research to study the role of GSK-3 in various biological processes. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, cardiomyocytes, and pancreatic beta cells. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has also been used to study the role of GSK-3 in cancer, diabetes, and neurodegenerative diseases.
properties
IUPAC Name |
4-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c1-3-10-23(27(25,26)18-7-5-17(21)6-8-18)13-16-12-15-11-14(2)4-9-19(15)22-20(16)24/h4-9,11-12H,3,10,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRPNFADYWBYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

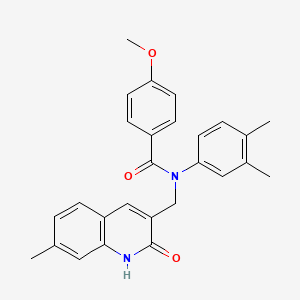
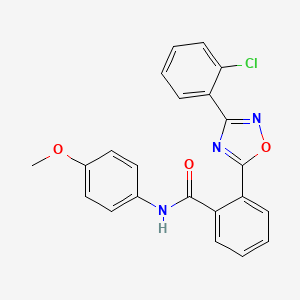
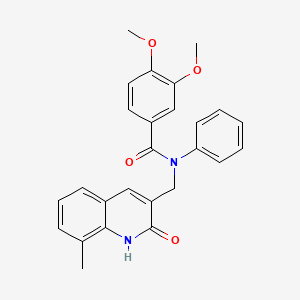

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)

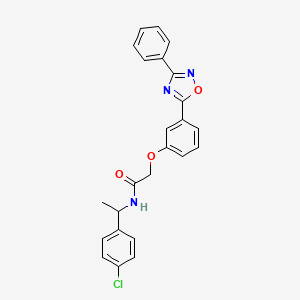
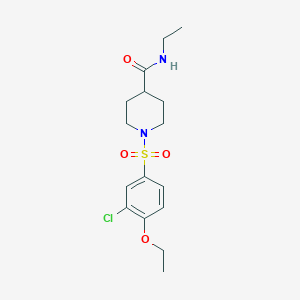
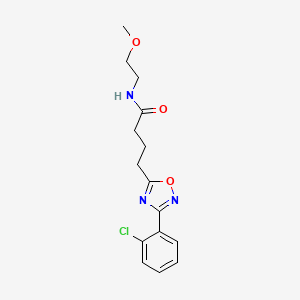
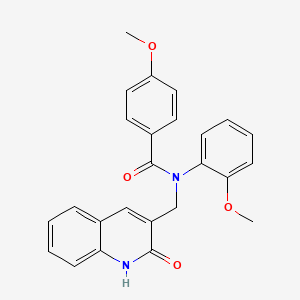
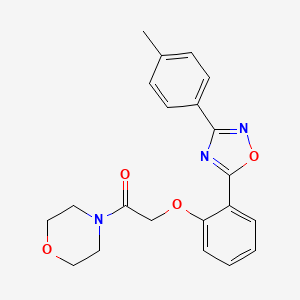
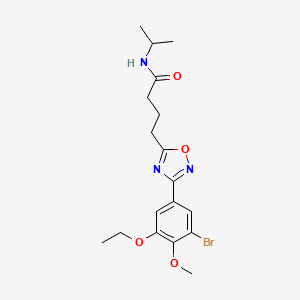
![(Z)-N'-(4-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695072.png)
